molecular formula C14H7Cl2NO3 B1682582 Tafamidis CAS No. 594839-88-0

Tafamidis

Cat. No.: B1682582
CAS No.: 594839-88-0
M. Wt: 308.1 g/mol
InChI Key: TXEIIPDJKFWEEC-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Tafamidis primarily targets the protein Transthyretin (TTR) in the human body . TTR is a transporter of the retinol-binding protein–vitamin A complex and a minor transporter of thyroxine in blood . It is synthesized primarily in the liver .

Mode of Action

this compound is a pharmacological chaperone that stabilizes the correctly folded tetrameric form of the TTR protein . It binds with high affinity and selectivity to TTR at the thyroxine binding sites, stabilizing the tetramer . This action slows monomer formation, misfolding, and amyloidogenesis . Genetic mutations or natural misfolding of TTR destabilize TTR tetramers, leading to their dissociation and aggregation in tissues, disrupting the normal function of these tissues .

Biochemical Pathways

this compound affects the biochemical pathway involving the dissociation and aggregation of TTR. By binding to TTR tetramers, this compound stabilizes the tetramer, reducing the availability of monomers for amyloidogenesis . This action slows the formation of insoluble fibrillar proteins (or amyloid) that accumulate and produce deleterious effects on tissues and organ function .

Pharmacokinetics

this compound has a Cmax of 1430.93ng/mL with a Tmax of 1.75h fasted and 4h fed . The AUC of this compound is 47,864.31ng*h/mL . The apparent volume of distribution at steady state is 18.5L . This compound is 99.9% protein-bound in plasma, mostly to TTR . Preclinical data suggest this compound is mainly metabolized through glucuronidation and excreted in bile .

Result of Action

This action slows the formation of insoluble fibrillar proteins (or amyloid) that accumulate and produce deleterious effects on tissues and organ function . On a cellular level, this results in less disruption of normal tissue function .

Action Environment

It is known that the outcome of attr is invariably progressive and fatal, and patients usually die from progressive and relentless worsening of the neuropathy, secondary infections, cachexia, or cardiac complications . The effectiveness of this compound in slowing disease progression may be influenced by the stage of the disease at the start of treatment, the specific mutation present in the patient, and other individual patient characteristics .

Biochemical Analysis

Biochemical Properties

Tafamidis interacts with the TTR protein, which is a tetramer . This compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing it and slowing the dissociation into monomers, which is the rate-limiting step in the amyloidogenic process . This interaction helps to reduce the amount of monomers available for amyloidogenesis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by stabilizing the TTR tetramer, thereby reducing the formation of amyloid fibrils that can disrupt normal cell function . This stabilization can help to slow the progression of diseases such as transthyretin amyloid cardiomyopathy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the thyroxine-binding sites of the TTR tetramer . This binding stabilizes the tetramer, slowing the dissociation into monomers . By reducing the availability of monomers, this compound inhibits the formation of TTR amyloid fibrils, which is the key step in the amyloidogenic process .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. It slows the progression of peripheral neurologic impairment in patients with early-stage Val30Met amyloidosis . Over time, this compound treatment has been associated with better outcomes in patients with transthyretin amyloid cardiomyopathy compared with those without this compound treatment .

Metabolic Pathways

This compound is largely not subject to first pass or oxidative metabolism, being 90% unchanged after in vitro experiments . Preclinical data suggest this compound is mainly metabolized through glucuronidation and excreted in bile .

Transport and Distribution

This compound is highly bound to plasma proteins, primarily to transthyretin . This binding allows this compound to be transported and distributed within the body. The apparent volume of distribution at steady state is 18.5L .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tafamidis typically involves a multi-step process starting from 4-amino-3-hydroxybenzoic acid . The process includes:

  • Formation of benzoxazole intermediate.
  • Chlorination to introduce dichlorophenyl groups.
  • Cyclization to form the final benzoxazole structure.

Industrial Production Methods: Industrial production methods have been optimized to improve yield and reduce the use of hazardous reagents. One such method involves a one-pot process for the preparation of this compound and its purification . This method is advantageous for large-scale production as it avoids the need for chromatographic purification and metal catalysts .

Chemical Reactions Analysis

Types of Reactions: Tafamidis undergoes various chemical reactions, including:

    Oxidation: this compound is relatively stable and does not undergo significant oxidative degradation.

    Reduction: Reduction reactions are not commonly associated with this compound.

    Substitution: this compound can undergo substitution reactions, particularly involving the dichlorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents can be used, but this compound is generally stable.

    Reduction: Not typically applicable.

    Substitution: Halogenating agents can be used for substitution reactions.

Major Products: The major product formed from these reactions is the stabilized transthyretin protein, which prevents amyloid fibril formation .

Scientific Research Applications

Tafamidis has a wide range of scientific research applications:

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEIIPDJKFWEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208185
Record name Tafamidis
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50mg/mL
Record name Tafamidis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis.
Record name Tafamidis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

594839-88-0
Record name Tafamidis
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594839-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tafamidis [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafamidis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tafamidis
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
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Record name TAFAMIDIS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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